molecular formula C19H17Cl3N4O3 B609022 MI 2 MALT1 抑制剂 CAS No. 1047953-91-2

MI 2 MALT1 抑制剂

货号 B609022
CAS 编号: 1047953-91-2
分子量: 455.72
InChI 键: TWJGQZBSEMDPQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

  1. ABC-DLBCL 的治疗靶点:MI-2,一种不可逆的 MALT1 抑制剂,显示出作为一类针对活化 B 细胞样弥漫性大 B 细胞淋巴瘤 (ABC-DLBCL) 的新疗法的希望,ABC-DLBCL 是一种化学耐受性形式的淋巴瘤。它对 ABC-DLBCL 细胞系和异种移植肿瘤在体外和体内均有效,对小鼠表现出选择性活性和无毒性 (Fontán et al., 2012)

  2. 抑制 CLL 中的 MALT1 蛋白水解活性:MI-2 已显示出抑制 MALT1 蛋白水解活性、减少 BCR 和 NF-κB 信号传导并在慢性淋巴细胞白血病 (CLL) 细胞中诱导细胞凋亡。它对具有与不良预后相关的特征的细胞(包括 17p 缺失和未突变的 IGHV)和对伊布替尼耐药的细胞也有效 (Saba et al., 2017)

  3. 在 T 细胞急性淋巴细胞白血病中的作用:发现 MI-2 通过线粒体依赖性途径抑制细胞生长、增殖并诱导 T-ALL 细胞凋亡。它还减少了白血病负荷并延长了 T-ALL 小鼠模型的生存期。MALT1 抑制有效阻止基线和 Notch1 诱导的 NF-κB 通路激活,这对于 T-ALL 细胞存活至关重要 (Wang et al., 2020)

  4. 治疗 HIV 潜伏感染细胞:据报道,MI-2 与细胞刺激物或蛋白激酶 C 激动剂 bryostatin 1 结合使用时,可加速 HIV 潜伏感染细胞的细胞死亡。这一发现表明 MI-2 在选择性杀伤 HIV 潜伏感染的 CD4+ T 细胞中具有潜在作用 (Li et al., 2016)

  5. 治疗溃疡性结肠炎的潜力:MI-2 已显示出在治疗小鼠的葡聚糖硫酸钠诱导的结肠炎中有效。它减轻了炎症反应并与健康肠道微生物组的恢复有关。这表明 MI-2 在溃疡性结肠炎中具有治疗作用 (Lee et al., 2018)

  6. 在肺纤维化中的抗纤维化和免疫调节活性:在一项关于肺纤维化的研究中,MI-2 通过调节活性氧物质的产生和炎症介质的上调,表现出抗纤维化和免疫调节活性。这表明其在治疗肺纤维化中具有潜在的治疗作用 (Fusco et al., 2020)

  7. 治疗类风湿关节炎:发现 MI-2 可以抑制单核细胞分化为破骨细胞,并改善胶原诱导关节炎小鼠模型中的病理骨侵蚀和滑膜炎。它还通过抑制 NF-κB(NFATc1 的关键调节因子)来阻断 NFATc1 的表达,突出了其作为类风湿关节炎治疗方法的潜力 (Lee et al., 2017)

作用机制

Target of Action

The primary target of the MI-2 (MALT1 inhibitor) is the Mucosa-associated lymphoid tissue protein 1 (MALT1) . MALT1 is a human paracaspase protein with proteolytic activity via its caspase-like domain . It plays a crucial role in the survival and proliferation of malignant lymphomas addicted to chronic B cell receptor signaling .

Mode of Action

MI-2 binds directly to MALT1, leading to the irreversible suppression of its protease function . This interaction results in the suppression of NF-κB reporter activity, inhibition of c-REL nuclear localization, and downregulation of NF-κB target genes .

Biochemical Pathways

The inhibition of MALT1 by MI-2 disrupts diverse signal transduction pathways, notably impeding the nuclear factor κB (NF-κB) pathway . The suppression of NF-κB activation is achieved by elevating IκB and disrupting the nuclear localization of p65 and c-Rel . This effect is observed in both the basal state and when stimulated by BCMA, highlighting the pivotal role of MALT1 inhibition in influencing cell survival .

Pharmacokinetics

It is known that mi-2 is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects.

Result of Action

The inhibition of MALT1 by MI-2 leads to significant cellular effects. It effectively inhibits cell growth, inducing mitochondria-dependent apoptotic cell death . In a T-ALL mouse model, MI-2 significantly reduced leukemic burden and prolonged the survival of leukemia-bearing mice . Furthermore, MI-2 induces properties associated with immunogenic cell death (ICD), as evidenced by increased calreticulin (CRT), ATP release, and high-mobility group protein B1 (HMGB1) upregulation, consequently triggering ICD-associated immune activation and enhancing CD8+ T-cell cytotoxicity in vitro .

Action Environment

The action of MI-2 (MALT1 inhibitor) can be influenced by environmental factors. For instance, in vascular smooth muscle cells, MI-2 treatment led to concentration- and time-dependent cell death, which was rescued by the iron chelator deferoxamine (DFO) or ferrostatin-1 (Fer-1), a specific inhibitor of ferroptosis . Moreover, local application of MI-2 significantly reduced carotid neointima lesions and atherosclerosis in mice, which were both ameliorated by co-treatment with Fer-1 .

生化分析

Biochemical Properties

The MI 2 MALT1 inhibitor interacts with the MALT1 protein, a human paracaspase protein with proteolytic activity via its caspase-like domain . The inhibitor diminishes the response of endothelial cells to inflammatory stimuli .

Cellular Effects

The MI 2 MALT1 inhibitor has significant effects on various types of cells and cellular processes. For instance, it leads to concentration- and time-dependent cell death of cultured aortic smooth muscle cells . It also significantly suppresses the cell growth, proliferation, and colony formation of T-cell acute lymphoblastic leukemia (T-ALL) cells .

Molecular Mechanism

The MI 2 MALT1 inhibitor exerts its effects at the molecular level by inhibiting MALT1, thereby disrupting the nuclear localization of p65 and c-Rel . It also blocks both baseline and Notch1-induced activation of the nuclear factor κB pathway, which mediates T-ALL cell survival .

Temporal Effects in Laboratory Settings

Over time, the MI 2 MALT1 inhibitor leads to a rapid loss of contractility in mouse aortas . It also reduces leukemic burden and prolongs the survival of leukemia-bearing mice .

Dosage Effects in Animal Models

The effects of the MI 2 MALT1 inhibitor vary with different dosages in animal models. For example, local application of the inhibitor significantly reduces carotid neointima lesions and atherosclerosis in C57BL/6J mice and apolipoprotein-E knockout (ApoE−/−) mice .

Metabolic Pathways

The MI 2 MALT1 inhibitor is involved in the metabolic pathways that regulate the functions of vascular smooth muscle cells . It downregulates the expression of glutathione peroxidase 4 (GPX4) and ferritin heavy polypeptide 1 (FTH1) .

Transport and Distribution

The MI 2 MALT1 inhibitor is transported and distributed within cells and tissues, influencing their function

属性

IUPAC Name

2-chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1,2,4-triazol-1-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N4O3/c1-28-8-9-29-19-24-18(12-2-7-15(21)16(22)10-12)26(25-19)14-5-3-13(4-6-14)23-17(27)11-20/h2-7,10H,8-9,11H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJGQZBSEMDPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NN(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), and why is it a promising target for cancer therapy?

A1: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique protein with dual functions: it acts as a scaffold protein, facilitating the assembly of protein complexes, and as a protease, an enzyme that breaks down other proteins. MALT1 plays a crucial role in the NF-κB signaling pathway, which regulates vital cellular processes like immune response, inflammation, and cell survival. In several cancers, including B-cell lymphomas, the NF-κB pathway becomes dysregulated, leading to uncontrolled cell growth and survival. Targeting MALT1, a key player in this pathway, holds promise for developing new cancer treatments. [, , , ]

Q2: How do MALT1 inhibitors, specifically MI-2, interact with MALT1?

A2: MI-2 is an irreversible inhibitor that covalently binds to the catalytic site of MALT1, effectively blocking its protease activity. [, , ]

Q3: What are the downstream effects of MALT1 inhibition by compounds like MI-2?

A3: Inhibiting MALT1 with MI-2 leads to a cascade of downstream effects, primarily by suppressing the NF-κB signaling pathway. This inhibition reduces the production of pro-inflammatory cytokines like IL-10 and IL-2, crucial for B-cell lymphoma survival and proliferation. [, , , , , ] Additionally, MI-2 can induce apoptosis, a form of programmed cell death, in B-cell lymphoma cells. [, , , , ]

Q4: What information is available on the structure of MI-2?

A4: Detailed information about the molecular formula, weight, and spectroscopic data of MI-2 has not been publicly disclosed in the provided research papers. [1-24]

Q5: What is known about the material compatibility and stability of MI-2?

A5: The provided research papers do not delve into the performance and applications of MI-2 under various conditions or its compatibility with different materials. More research is needed to explore these aspects further. [1-24]

Q6: Are there any known catalytic properties of MALT1 inhibitors themselves?

A8: MALT1 inhibitors primarily function by blocking the catalytic activity of the MALT1 protease. They do not possess inherent catalytic properties themselves. [, , , ]

Q7: Have computational methods been used in the development of MALT1 inhibitors?

A9: Yes, computational chemistry, including free energy perturbation (FEP+) modeling and structure-based drug design, has been instrumental in identifying and optimizing novel MALT1 inhibitors. [, , ]

Q8: How have structure-activity relationship (SAR) studies guided the development of MALT1 inhibitors?

A10: SAR studies have been crucial in understanding how modifications to the chemical structure of MALT1 inhibitors affect their potency, selectivity, and other pharmacological properties. For instance, introducing electron-withdrawing groups in specific positions of the β-lapachone scaffold enhanced its MALT1 inhibitory activity. [, ]

Q9: What formulation strategies have been explored to improve the stability or bioavailability of MALT1 inhibitors?

A11: While the provided research papers highlight the importance of favorable pharmacokinetic properties for MALT1 inhibitors, specific details regarding formulation strategies to improve stability or bioavailability are limited. [, ]

Q10: What is the current status of SHE regulations regarding MALT1 inhibitors?

A10: The research papers primarily focus on the preclinical development of MALT1 inhibitors. Specific SHE regulations and compliance requirements will be addressed as these compounds progress through clinical trials and potential market authorization. [1-24]

Q11: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of MI-2?

A13: Studies show that MI-2 demonstrates good oral bioavailability and can achieve plasma concentrations sufficient to inhibit MALT1 activity in vivo. [, , ] Further research is ongoing to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

Q12: What evidence supports the in vitro and in vivo efficacy of MALT1 inhibitors in B-cell lymphomas?

A14: MALT1 inhibitors have shown promising results in preclinical studies. In vitro, they effectively inhibit B-cell lymphoma cell proliferation and induce apoptosis. [, , , ] In vivo studies using xenograft mouse models have demonstrated significant tumor growth inhibition and improved survival with MALT1 inhibitor treatment, including those resistant to BTK inhibitors. [, , , ]

Q13: Have any clinical trials been conducted with MALT1 inhibitors?

A15: Yes, several MALT1 inhibitors have advanced to clinical trials for B-cell lymphomas. These trials are evaluating their safety, efficacy, and optimal dosing regimens. [, , , ]

Q14: Are there known mechanisms of resistance to MALT1 inhibitors?

A16: While MALT1 inhibitors show promise, research suggests that resistance might develop through mechanisms like constitutive activation of IKKβ, a downstream effector of the NF-κB pathway. [, ]

Q15: Have any specific drug delivery strategies been explored for MALT1 inhibitors?

A18: While research emphasizes the importance of favorable pharmacokinetic properties for MALT1 inhibitors, specific drug delivery strategies haven't been extensively discussed in the provided papers. [, ]

Q16: Have any biomarkers been identified for MALT1 inhibitor efficacy?

A19: Researchers are actively investigating potential biomarkers to predict the response to MALT1 inhibitor treatment. For instance, plasma IL-10 levels and tumor BCL10 levels have shown promise as pharmacodynamic markers. [, , ]

Q17: What analytical methods are used to characterize and quantify MALT1 inhibitors?

A20: Various analytical techniques are employed, including high-throughput screening, biochemical assays, cell-based assays (e.g., cytokine measurements, cell viability), and in vivo tumor models. [, , , , , ]

Q18: Is there any information available about the environmental impact and degradation of MALT1 inhibitors?

A18: The provided research papers primarily focus on the pharmacological and therapeutic aspects of MALT1 inhibitors. Additional research is needed to evaluate their environmental impact and degradation pathways. [1-24]

Q19: What strategies are being considered for the sustainable development and use of MALT1 inhibitors?

A19: As MALT1 inhibitors are still in the early stages of development, specific sustainability strategies are under investigation. This includes optimizing synthesis routes, minimizing waste generation, and exploring biodegradable alternatives. [1-24]

Q20: What research infrastructure and resources are crucial for advancing MALT1 inhibitor development?

A24: Key resources include access to chemical libraries for high-throughput screening, advanced computational modeling software, facilities for in vitro and in vivo studies, and collaborations between academia and pharmaceutical companies. [, , , ]

Q21: What are the key historical milestones in the development of MALT1 inhibitors?

A25: The discovery of MALT1's role in the NF-κB pathway and its involvement in B-cell lymphoma development marked crucial milestones. Subsequent identification and optimization of small molecule inhibitors like MI-2 have paved the way for potential therapeutic applications. [, , , , ]

Q22: How has cross-disciplinary collaboration contributed to advancements in MALT1 inhibitor research?

A26: MALT1 inhibitor research exemplifies the power of cross-disciplinary collaboration. Expertise from medicinal chemistry, biochemistry, immunology, oncology, and computational modeling has been instrumental in understanding MALT1's functions, identifying inhibitors, and translating these findings into potential therapeutic strategies. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。